(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid is a hydroperoxy fatty acid. It is a derivative of hexadecatrienoic acid and is characterized by the presence of a hydroperoxy group at the 11th carbon position. This compound is significant in various biochemical and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid typically involves the oxidation of hexadecatrienoic acid. The reaction conditions often require the use of specific oxidizing agents such as hydrogen peroxide or organic peroxides under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The purity of the final product is crucial, and therefore, purification steps such as chromatography or crystallization are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, further oxidized products, and substituted compounds with different functional groups .
Scientific Research Applications
(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for oxidative stress.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various molecular targets and pathways, including lipid membranes, proteins, and DNA .
Comparison with Similar Compounds
Similar Compounds
(7Z,9E,11S,13Z)-11-hydroxyhexadeca-7,9,13-trienoic acid: A hydroxylated derivative with similar structural features but different reactivity.
Hexadecatrienoic acid: The parent compound without the hydroperoxy group.
Other hydroperoxy fatty acids: Compounds with hydroperoxy groups at different positions or with different chain lengths.
Uniqueness
(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-2-3-9-12-15(20-19)13-10-7-5-4-6-8-11-14-16(17)18/h3,5,7,9-10,13,15,19H,2,4,6,8,11-12,14H2,1H3,(H,17,18)/b7-5-,9-3-,13-10+/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJJRVMZCFGTD-FYXZBIJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCC(=O)O)OO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCC(=O)O)OO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.